molecular formula C19H26N4O2 B5418113 N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Numéro de catalogue B5418113
Poids moléculaire: 342.4 g/mol
Clé InChI: BBASZLWWRRGOOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as CEM-101, is a novel oxazolidinone antibiotic that has been developed to treat various bacterial infections. The compound has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mécanisme D'action

N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a protein synthesis inhibitor that targets the 50S subunit of the bacterial ribosome. The compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds between amino acids and inhibiting protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and good pharmacokinetic properties in preclinical studies. The compound is well-tolerated in animals and has shown good oral bioavailability and tissue penetration.

Avantages Et Limitations Des Expériences En Laboratoire

N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for use in laboratory experiments. The compound has a broad spectrum of activity against Gram-positive bacteria, making it useful for testing against a variety of bacterial strains. Additionally, this compound has been found to be well-tolerated in animals, allowing for higher doses to be used in experiments. However, limitations include the cost of the compound and the need for specialized equipment for synthesis.

Orientations Futures

There are several potential future directions for research on N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of interest is the development of combination therapies with other antibiotics to enhance the efficacy of this compound. Another potential area of research is the use of this compound in the treatment of biofilm-associated infections, which are often resistant to traditional antibiotics. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Méthodes De Synthèse

The synthesis of N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of cyclohexylamine, ethyl isocyanate, and 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base. The resulting compound is then treated with urea to yield this compound.

Applications De Recherche Scientifique

N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its potential use in treating bacterial infections. In vitro studies have shown that the compound has potent activity against a wide range of Gram-positive bacteria, including MRSA and VRE. In vivo studies have also demonstrated the efficacy of this compound in animal models of bacterial infections.

Propriétés

IUPAC Name

3-cyclohexyl-1-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-23(19(24)20-16-7-5-4-6-8-16)13-17-21-18(22-25-17)15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBASZLWWRRGOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.